4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide
Overview
Description
4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAY 43-9006 or Sorafenib, and it has been shown to have a variety of interesting properties that make it useful for a range of different applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide is complex and not fully understood. However, it is believed to work by inhibiting the activity of certain protein kinases that are involved in the regulation of cell growth and division. This inhibition ultimately leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide are varied and complex. Some of the most notable effects include the inhibition of tumor growth, the suppression of angiogenesis, and the modulation of certain signaling pathways that are involved in the development of cancer.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its ability to selectively target certain protein kinases. This makes it a useful tool for studying the role of these kinases in various biological processes. However, there are also some limitations to using this compound, including its potential toxicity and the complex nature of its mechanism of action.
Future Directions
There are a number of potential future directions for research on 4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide. Some of the most promising areas of study include the development of new and more effective cancer treatments, the exploration of the compound's potential for use in other disease states, and the continued elucidation of its mechanism of action. Additionally, there is potential for the development of new synthetic methods for the compound, which could make it more widely available for use in scientific research.
Scientific Research Applications
One of the primary applications of 4-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide is in scientific research. This compound has been shown to have a number of interesting properties that make it useful for studying a variety of different biological processes. For example, it has been used to study the effects of angiogenesis on tumor growth, as well as the role of certain signaling pathways in the development of cancer.
properties
IUPAC Name |
4-chloro-N-[2-(2,5-dimethylanilino)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-3-4-12(2)15(9-11)20-16(21)10-19-17(22)13-5-7-14(18)8-6-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCOWOGUXQCEBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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